4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide
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Overview
Description
4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the core chromene structure. One common approach is the condensation of 2-phenylpyrimidin-5-yl ethylamine with chromene-2-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: : The chromene ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the chromene structure, potentially altering its biological activity.
Substitution: : Substitution reactions at different positions on the chromene ring can lead to the formation of new compounds with varied properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized chromene derivatives, reduced chromene derivatives, and substituted chromene derivatives, each with unique chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, 4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential in various assays, including antioxidant and anti-inflammatory activities. It has been studied for its ability to scavenge free radicals and inhibit inflammatory pathways.
Medicine
In medicine, the compound is being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.
Industry
In industry, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a candidate for further research and development.
Mechanism of Action
The mechanism by which 4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide exerts its effects involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, leading to the modulation of cellular processes. For example, its antioxidant activity is attributed to its ability to neutralize free radicals, while its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide include:
Chromene-2-carboxylic acid
2-phenylpyrimidin-5-yl ethylamine
Various chromene derivatives with different substituents
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and its resulting biological activities
Biological Activity
The compound 4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N2O3. The compound features a chromene core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Research indicates that compounds with chromene structures often exhibit their biological effects through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Many chromene derivatives inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Antioxidant Properties : The ability to scavenge free radicals contributes to the compound's protective effects against oxidative stress.
- Interaction with Receptors : The compound may also interact with various receptors, influencing cellular signaling pathways.
In Vitro Studies
Recent studies have evaluated the biological activity of this compound against several biological targets:
-
Cholinesterases : The compound was tested for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are critical in neurodegenerative disease contexts.
- IC50 Values :
- AChE: IC50=10.4μM
- BChE: IC50=7.7μM
- IC50 Values :
-
Cyclooxygenase and Lipoxygenase Inhibition : The compound demonstrated moderate inhibition of COX-2 and LOX enzymes, which are implicated in inflammatory processes.
- Inhibition Rates :
- COX-2: Moderate inhibition observed.
- LOX: Effective against both LOX-5 and LOX-15.
- Inhibition Rates :
-
Cytotoxicity Assays : Evaluated against various cancer cell lines, including MCF-7 (breast cancer) and Hep-G2 (liver cancer), the compound exhibited significant cytotoxic effects.
- Cell Viability Results :
Cell Line IC50 Value (μM) MCF-7 15.6 Hep-G2 18.1
- Cell Viability Results :
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and its target enzymes. Key findings include:
- Binding Affinity : Strong hydrogen bonding interactions were noted with active site residues of AChE and COX enzymes.
- Structural Insights : The presence of electron-withdrawing groups enhances binding affinity and inhibitory potency.
Case Studies
Several case studies have highlighted the therapeutic potential of chromene derivatives similar to this compound:
- Neuroprotective Effects : In a study investigating neuroprotective agents, compounds with similar structures were shown to improve cognitive function in animal models by inhibiting cholinesterases.
- Anti-inflammatory Activity : Another study demonstrated that chromene derivatives significantly reduced inflammation markers in vivo, suggesting potential applications in treating inflammatory diseases.
- Anticancer Activity : Research involving various cancer cell lines indicated that chromene derivatives could induce apoptosis through caspase activation pathways.
Properties
IUPAC Name |
4-oxo-N-[2-(2-phenylpyrimidin-5-yl)ethyl]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-18-12-20(28-19-9-5-4-8-17(18)19)22(27)23-11-10-15-13-24-21(25-14-15)16-6-2-1-3-7-16/h1-9,12-14H,10-11H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISOHHJAZUWTDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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